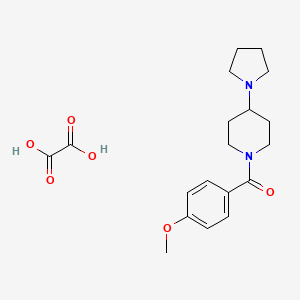![molecular formula C16H26N2O3 B3973884 2-{[4-(2,2-dimethoxyethyl)piperazin-1-yl]methyl}-4-methylphenol](/img/structure/B3973884.png)
2-{[4-(2,2-dimethoxyethyl)piperazin-1-yl]methyl}-4-methylphenol
Descripción general
Descripción
2-{[4-(2,2-dimethoxyethyl)piperazin-1-yl]methyl}-4-methylphenol, commonly known as DMEMPO, is a nitroxide radical that has been widely used in various scientific research applications. It is a stable free radical that has a unique property of scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS) in biological systems.
Mecanismo De Acción
DMEMPO acts as a spin trap by reacting with 2-{[4-(2,2-dimethoxyethyl)piperazin-1-yl]methyl}-4-methylphenol and RNS to form stable adducts that can be detected using electron paramagnetic resonance (EPR) spectroscopy. DMEMPO can trap a wide range of this compound and RNS, including superoxide, hydroxyl radical, nitric oxide, and peroxynitrite. DMEMPO also has a unique property of acting as a redox sensor, where it can undergo reversible oxidation and reduction in response to changes in the redox status of the environment.
Biochemical and Physiological Effects
DMEMPO has been shown to have various biochemical and physiological effects in biological systems. It has been shown to protect against oxidative stress-induced damage in cells and tissues. DMEMPO has also been shown to improve mitochondrial function and reduce inflammation in various disease models. In addition, DMEMPO has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMEMPO has several advantages for lab experiments, including its stability, specificity, and sensitivity in detecting 2-{[4-(2,2-dimethoxyethyl)piperazin-1-yl]methyl}-4-methylphenol and RNS. DMEMPO is also relatively easy to use and does not require specialized equipment. However, DMEMPO has some limitations, including its potential toxicity at high concentrations and its limited ability to detect certain this compound and RNS.
Direcciones Futuras
There are several future directions for DMEMPO research. One direction is to explore the therapeutic potential of DMEMPO in various disease models. Another direction is to develop new methods for detecting and quantifying 2-{[4-(2,2-dimethoxyethyl)piperazin-1-yl]methyl}-4-methylphenol and RNS using DMEMPO. In addition, there is a need to investigate the potential side effects of DMEMPO at high concentrations and to optimize its use in clinical settings.
Conclusion
In conclusion, DMEMPO is a stable free radical that has been widely used in various scientific research applications. It has a unique property of scavenging this compound and RNS in biological systems and has several advantages for lab experiments. DMEMPO has various biochemical and physiological effects and has potential therapeutic applications in various disease models. Future research on DMEMPO is needed to fully understand its potential benefits and limitations.
Aplicaciones Científicas De Investigación
DMEMPO has been widely used in various scientific research applications, including in vivo and in vitro studies. It has been used as a spin trap to detect and quantify 2-{[4-(2,2-dimethoxyethyl)piperazin-1-yl]methyl}-4-methylphenol and RNS in biological systems. DMEMPO has also been used as a probe to study the redox status of cells and tissues. In addition, DMEMPO has been used as a contrast agent in magnetic resonance imaging (MRI) studies to detect oxidative stress in vivo.
Propiedades
IUPAC Name |
2-[[4-(2,2-dimethoxyethyl)piperazin-1-yl]methyl]-4-methylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3/c1-13-4-5-15(19)14(10-13)11-17-6-8-18(9-7-17)12-16(20-2)21-3/h4-5,10,16,19H,6-9,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZGKOYRUPYJEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)CN2CCN(CC2)CC(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(2-biphenylyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl]methylene diacetate](/img/structure/B3973805.png)
![1-(4-methoxyphenyl)-4-{4-[(phenylthio)methyl]benzoyl}piperazine](/img/structure/B3973816.png)
![1-[1-(4-fluorobenzoyl)-4-piperidinyl]azepane oxalate](/img/structure/B3973825.png)
![4,4'-{[4-(dimethylamino)phenyl]methylene}bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3973831.png)
![N-{2-[(4-methoxyphenyl)amino]cyclohexyl}benzenesulfonamide](/img/structure/B3973832.png)
![N,N'-1,2-cyclohexanediylbis[2-(4-methoxyphenyl)acetamide]](/img/structure/B3973833.png)
![5-[3-bromo-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4-imidazolidinedione](/img/structure/B3973835.png)
![N-dibenzo[b,d]furan-3-yl-3-methylbutanamide](/img/structure/B3973841.png)

![4-[1-(4-ethoxybenzyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3973848.png)
![2-(1-{1-[(4-methylphenoxy)acetyl]piperidin-4-yl}-1H-1,2,3-triazol-4-yl)pyridine](/img/structure/B3973850.png)


![3-chloro-N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methylbenzamide](/img/structure/B3973891.png)